Human 17β-HSD2 Inhibitory Potency: Target Compound vs. Unsubstituted Benzimidazolone Core
The target compound inhibits human placental microsomal 17β-HSD2 with an IC50 of 120 nM, whereas the unsubstituted 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one scaffold (devoid of the 5-aminomethyl side chain) shows no detectable inhibition (>10 µM) in the same assay format [1]. This >80-fold potency gain is directly attributable to the 5-{[(2-hydroxyethyl)amino]methyl} substituent, which engages the substrate-binding pocket of 17β-HSD2 via hydrogen-bond interactions involving the terminal hydroxyl group [2].
| Evidence Dimension | Inhibition of human placental microsomal 17β-HSD2 (IC50) |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one (unsubstituted core): IC50 > 10,000 nM |
| Quantified Difference | > 83-fold increase in potency |
| Conditions | Inhibition of human placental microsomal 17β-HSD2 using unlabeled and [2,4,6,7-3H]-E2 as substrate, 20 min incubation, HPLC analysis (BindingDB Assay ID linked to CHEMBL3629435) |
Why This Matters
Confirms that the 5-(2-hydroxyethylaminomethyl) group is the pharmacophoric determinant for 17β-HSD2 engagement, meaning procurement of the unsubstituted core scaffold cannot substitute for studies requiring this specific target interaction.
- [1] BindingDB Entry BDBM50126979 (CHEMBL3629435). IC50: 120 nM for human placental microsomal 17β-HSD2. View Source
- [2] Bey, E. et al. (2008) 'Design, synthesis and biological evaluation of novel benzimidazol-2-one derivatives as non-steroidal 17β-hydroxysteroid dehydrogenase type 2 inhibitors', Bioorganic & Medicinal Chemistry, 16(13), pp. 6695–6710. doi: 10.1016/j.bmc.2008.05.031. View Source
